molecular formula C24H37N3O2 B1145597 (+/-)-J 113397 CAS No. 217461-40-0

(+/-)-J 113397

Número de catálogo: B1145597
Número CAS: 217461-40-0
Peso molecular: 399.57
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(+/-)-J 113397 is a chemical compound known for its significant role in scientific research, particularly in the study of neuropharmacology. It is a selective antagonist for the neuropeptide Y receptor Y1, which is involved in various physiological processes including regulation of appetite, anxiety, and circadian rhythms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-J 113397 typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.

    Functional group modifications: Introduction of specific functional groups that are essential for the compound’s activity. This may involve reactions such as halogenation, alkylation, or acylation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(+/-)-J 113397 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pain Management

Mechanism of Action
J 113397 has been shown to effectively inhibit nociceptin/orphanin FQ-induced hyperalgesia in animal models. In vitro studies demonstrated that it blocks nociceptin-stimulated GTP gamma S binding in CHO cells expressing the NOP receptor, indicating competitive antagonism . This action suggests that J 113397 could be utilized to modulate pain responses without the side effects commonly associated with conventional opioids.

Case Studies

  • Antinociceptive Effects : In a study involving mice, J 113397 was administered subcutaneously and resulted in a significant reduction of hyperalgesia induced by nociceptin .
  • Behavioral Studies : Research indicated that J 113397 can shift the dose-response curve for antinociceptive agents like Ro 64-6198, suggesting its role in enhancing pain relief without reinforcing effects typical of traditional opioids .

Neuropharmacology

Impact on Neurotransmitter Release
J 113397 has been observed to influence neurotransmitter dynamics, particularly in relation to GABA and glutamate levels in the substantia nigra. Studies indicate that co-administration with L-DOPA enhances GABA release while reducing glutamate levels, potentially offering a dual mechanism for alleviating symptoms associated with Parkinson's disease .

Potential as an Adjunct Therapy
Given its ability to modulate neurotransmitter release and its antiparkinsonian effects, J 113397 may serve as an adjunct therapy to L-DOPA treatment. This combination has demonstrated improved outcomes in reducing akinesia and enhancing overall motor function in preclinical models .

Therapeutic Implications for Parkinson's Disease

Research has highlighted the potential of J 113397 as a therapeutic agent for Parkinson's disease. The compound's ability to reduce nigral glutamate levels while increasing GABA release suggests it could mitigate some of the motor symptoms associated with the disease .

Table: Summary of J 113397 Applications

Application AreaMechanism of ActionKey Findings
Pain ManagementNOP receptor antagonismReduces hyperalgesia; enhances antinociceptive effects
NeuropharmacologyModulates GABA and glutamate releaseImproves motor function; reduces akinesia
Parkinson's DiseaseAdjunct therapy with L-DOPAEnhances therapeutic effects; reduces side effects

Mecanismo De Acción

(+/-)-J 113397 exerts its effects by selectively binding to the neuropeptide Y receptor Y1, blocking its activity. This receptor is involved in various signaling pathways that regulate physiological processes such as appetite, anxiety, and circadian rhythms. By antagonizing this receptor, this compound can modulate these processes, making it a valuable tool in research.

Comparación Con Compuestos Similares

Similar Compounds

    BIBP 3226: Another selective antagonist for the neuropeptide Y receptor Y1.

    SR 120819A: A selective antagonist for the neuropeptide Y receptor Y1 with similar applications in research.

Uniqueness

(+/-)-J 113397 is unique due to its high selectivity and potency for the neuropeptide Y receptor Y1. This makes it particularly useful in studies where precise modulation of this receptor is required. Its unique chemical structure also allows for specific interactions with the receptor, providing insights into the receptor’s function and potential therapeutic applications.

Actividad Biológica

(+/-)-J 113397 is a potent and selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is part of the opioid receptor family. This compound has garnered attention for its potential therapeutic applications in pain management and neurological disorders, particularly in conditions like Parkinson's disease and various pain syndromes.

  • Chemical Name : (±)-1-[(3R,4R)-1-(Cyclooctylmethyl)-3-(hydroxymethyl)-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one
  • Molecular Formula : C₁₈H₃₁N₃O₂
  • Purity : ≥98%

This compound acts primarily as an antagonist at the NOP receptor, inhibiting the effects of nociceptin, a neuropeptide involved in pain modulation. The compound exhibits varying potencies against different opioid receptors, with IC50 values as follows:

Receptor TypeIC50 (nM)
NOP2.3
κ-opioid1400
μ-opioid2200
δ-opioid>10000

These values indicate a high selectivity for the NOP receptor over other opioid receptors, making it a valuable tool for studying nociceptin's role in pain pathways and potential therapeutic interventions .

Pain Modulation

Research indicates that this compound effectively inhibits nociceptin-induced hyperalgesia in animal models. In a study utilizing the mouse tail-flick test, administration of J 113397 significantly reduced hyperalgesic responses, demonstrating its potential as an analgesic agent .

Behavioral Studies

A series of experiments have been conducted to evaluate the behavioral effects of J 113397 in various contexts:

  • Antinociceptive Effects : In studies involving primates, J 113397 was shown to shift the dose-response curve for antinociception induced by other compounds like Ro 64-6198. This indicates that J 113397 can modulate pain responses without producing reinforcing effects typically associated with traditional opioids .
  • Parkinsonian Models : In models of Parkinson's disease, J 113397 has been observed to enhance the effects of l-DOPA by reducing akinesia and increasing GABA release in specific brain regions. This suggests that NOP antagonists could serve as adjuncts to existing Parkinson's therapies .

Case Studies and Research Findings

Several studies have highlighted the diverse applications and effects of this compound:

  • Nociceptin-Induced Antinociception : A study demonstrated that J 113397 effectively antagonized nociceptin-induced antinociception in a dose-dependent manner. The apparent pA2 value was calculated to be approximately 8.0, indicating strong antagonistic properties against nociceptin .
  • Neurochemical Effects : Research using microdialysis techniques revealed that J 113397 reduces glutamate release in the substantia nigra, which may contribute to its antiparkinsonian effects. The combination with l-DOPA resulted in enhanced GABAergic transmission, further supporting its potential therapeutic role .
  • Receptor Internalization Studies : J 113397 has been shown to block the internalization of the NOP receptor induced by nociceptin, indicating its role in modulating receptor dynamics within neuronal pathways .

Propiedades

Número CAS

217461-40-0

Fórmula molecular

C24H37N3O2

Peso molecular

399.57

Sinónimos

1-​[(3R,​4R)​-​1-​(Cyclooctylmethyl)​-​3-​(hydroxymethyl)​-​4-​piperidinyl]​-​3-​ethyl-​1,​3-​dihydro-​, rel-2H-​benzimidazol-​2-​one; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.